2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c16-13-5-2-10(3-6-13)8-15(14(17)18)9-11-1-4-12(15)7-11/h2-3,5-6,11-12H,1,4,7-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJWERNTXSCVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275293-28-1 | |
| Record name | 2-[(4-chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as substituted alkenes or alkynes. This reaction is stereoselective and provides the norbornane structure essential for the target compound.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + substituted alkene (e.g., 4-chlorobenzyl-substituted alkene) | Formation of bicyclo[2.2.1]heptene intermediate |
This step is crucial for establishing the bicyclic framework with the correct stereochemistry.
Installation of the Carboxylic Acid Group
The carboxylic acid function at the 2-position is often introduced via:
- Oxidation of a corresponding methyl or aldehyde precursor.
- Hydrolysis or saponification of an ester intermediate.
A common method involves preparing the ester derivative of the bicyclo[2.2.1]heptane compound followed by saponification using a base such as sodium hydroxide (NaOH) in an ethanol/water solvent mixture to yield the free carboxylic acid.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 2 | Esterification | Reaction with suitable acid derivative | Formation of ester intermediate |
| 3 | Saponification | NaOH in EtOH/water | Conversion of ester to carboxylic acid |
Purification and Isolation
The final compound is isolated by standard purification techniques such as crystallization or chromatography. The choice depends on the scale and purity requirements.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene, substituted alkene (4-chlorobenzyl derivative) | Forms bicyclo[2.2.1]heptane core |
| 2 | Alkylation (if not introduced in step 1) | Alkylating agent with 4-chlorobenzyl group | Introduces 4-chlorobenzyl substituent |
| 3 | Ester formation | Acid chloride or anhydride reagents | Prepares ester intermediate |
| 4 | Saponification | NaOH in EtOH/water | Converts ester to carboxylic acid |
| 5 | Purification | Crystallization or chromatography | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C15H17ClO2, with a molecular weight of approximately 264.75 g/mol. The bicyclo[2.2.1]heptane framework contributes to its rigidity and stability, while the chlorophenyl group enhances its reactivity and interaction with biological targets.
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it versatile in synthetic chemistry.
Pharmacological Research
Research indicates that 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid exhibits significant biological activities :
- Ion Channel Modulation : Studies have shown that derivatives of this compound can act as selective openers for potassium channels KCNQ2 and KCNQ4, with effective concentrations (EC50) of 230 nM and 510 nM respectively, indicating potential therapeutic applications in neurological disorders .
- Receptor Interaction : The compound's structure allows it to interact with various receptors, including orexin receptors, which are involved in regulating arousal and wakefulness .
Enzyme Inhibition Studies
The unique structure of this compound makes it suitable for studies on enzyme inhibition. Its interactions with enzymes can provide insights into mechanisms of action for drug development targeting specific pathways.
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties derived from its bicyclic structure. It may be used in formulations where enhanced stability or particular reactivity is desired.
Continuous Flow Synthesis
Advancements in synthetic methodologies have led to the use of continuous flow reactors for the production of this compound, allowing for more efficient and scalable manufacturing processes .
Case Study 1: Ion Channel Research
A study published in a pharmacological journal demonstrated that derivatives of this compound selectively opened KCNQ channels, suggesting its potential as a therapeutic agent for conditions like epilepsy or cardiac arrhythmias.
| Activity | Target | Effect | EC50 / IC50 |
|---|---|---|---|
| KCNQ Channel Opener | KCNQ2 | Selective opening | 230 nM |
| KCNQ Channel Opener | KCNQ4 | Selective opening | 510 nM |
Case Study 2: Receptor Modulation
Another research project focused on the modulation of orexin receptors using this compound highlighted its potential role in sleep disorders treatment by influencing arousal pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 61888-48-0)
- Structural Difference : The 4-chlorophenyl group is attached via a ketone (benzoyl) at position 3 instead of a methylene linkage at position 2.
- This derivative is used in stereoselective syntheses of heterocycles via Retro-Diels-Alder reactions .
- Applications : Demonstrated utility in synthesizing endo- and exo-isomers for stereochemical studies .
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1341128-94-6)
Functional Group Modifications
Amino Derivatives (e.g., 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid)
- Structural Difference: An amino group replaces the 4-chlorobenzyl substituent.
- Impact: The amino group increases water solubility and enables salt formation (e.g., hydrochloride salts), broadening utility in peptide mimetics or chiral auxiliaries .
- Applications : Used in synthesizing CXCR2 antagonists for cancer therapy, highlighting the role of bicycloheptane scaffolds in receptor modulation .
Ester and Amide Derivatives
- Example: 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic Acid
- Structural Difference: The carboxylic acid is converted to an amide with an allylamino group.
- Impact : Amide formation reduces acidity and enhances metabolic stability, making such derivatives suitable for prodrug strategies .
Cyclic Nucleotide Suppressors
- Thiophene-carboxylate derivatives (e.g., 3-methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicycloheptane analogs) exhibit potent cyclic nucleotide suppression with minimal stereospecificity, suggesting the target compound’s chlorophenyl group could be substituted without significant activity loss .
Physicochemical Properties
Biological Activity
2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid, known by its CAS number 1275293-28-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework substituted with a 4-chlorobenzyl group and a carboxylic acid functional group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 264.75 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities, particularly involving ion channels and neuropeptide receptors.
Ion Channel Modulation
A notable area of investigation is the compound's effect on potassium channels, specifically KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4). A study demonstrated that derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid can act as selective openers of these channels, with the most effective derivative showing an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating significant selectivity over other potassium channels .
Orexin Receptor Antagonism
The compound has also been explored for its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists targeting orexin receptors may have therapeutic implications for sleep disorders and obesity .
Case Studies
Several studies have highlighted the biological activity of this compound:
- KCNQ Channel Study : In vitro evaluations showed that the compound selectively opens KCNQ2 and KCNQ4 channels, which are crucial for neuronal excitability regulation. This selectivity can provide insights into developing treatments for neurological conditions where these channels are implicated .
- Orexin Receptor Research : Research into the orexin receptor antagonism suggests that compounds similar to this compound can modulate sleep patterns effectively, presenting potential therapeutic avenues for insomnia and other sleep-related disorders .
Biological Activity Summary Table
| Activity | Target | Effect | EC50 / IC50 |
|---|---|---|---|
| KCNQ Channel Opener | KCNQ2 | Selective opening | 230 nM |
| KCNQ Channel Opener | KCNQ4 | Selective opening | 510 nM |
| Orexin Receptor Antagonism | Orexin Receptors | Modulation of arousal | Not specified |
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or esterification reactions. A representative approach involves:
Reacting bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with 4-chlorobenzyl halides under basic conditions (e.g., KOH in methanol).
Purification via recrystallization from ethanol or acetone .
Intermediates are characterized using IR spectroscopy (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹) and ¹H NMR (to verify bicyclic proton environments and 4-chlorophenyl integration ratios) .
Q. How can structural confirmation of the bicyclic core and substituents be achieved?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the bicyclo[2.2.1]heptane framework. For routine analysis:
- ¹³C NMR : Identify quaternary carbons in the bicyclic system (δ 35–45 ppm) and the carboxylic acid carbon (δ ~175 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the bicyclic structure .
Q. What solvent systems are optimal for solubility studies?
- Methodological Answer : The compound’s solubility varies with polarity:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Ethanol | 10–15 | 25°C, stirred 24h |
| Acetone | 5–8 | 40°C, sonicated |
| DMSO | >20 | Room temp |
| Low solubility in nonpolar solvents (e.g., hexane) necessitates polar aprotic solvents for kinetic studies . |
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Screen for antimicrobial activity using:
- Broth microdilution assays (MIC determination against S. aureus and E. coli).
- Cytotoxicity assays (MTT protocol on HEK-293 cells).
Structure-activity relationships (SAR) can be explored by modifying the 4-chlorophenyl group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
- Methodological Answer : Contradictions often arise from dynamic molecular effects (e.g., tautomerism). To address this:
Perform variable-temperature NMR to observe conformational changes.
Use DFT calculations (B3LYP/6-31G*) to model vibrational spectra and compare with experimental IR data.
Q. What mechanisms underlie the compound’s reported anti-inflammatory activity?
- Methodological Answer : Hypothesized pathways include COX-2 inhibition or NF-κB modulation. Experimental approaches:
- Molecular docking (AutoDock Vina) to assess binding affinity with COX-2 (PDB: 1PXX).
- Western blotting to measure TNF-α suppression in LPS-stimulated macrophages .
Q. How can computational modeling predict reactivity in derivatization reactions?
- Methodological Answer : Use Gaussian 16 or ORCA to:
Calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
Simulate reaction pathways (e.g., esterification) with transition state optimization.
Compare predicted activation energies (±5 kcal/mol) with experimental yields .
Q. What strategies reconcile discrepancies between synthetic and naturally derived analogs?
- Methodological Answer : For analogs with divergent bioactivity:
Perform chiral HPLC to isolate enantiomers (if applicable).
Conduct metabolomic profiling (LC-HRMS) to identify degradation products.
Compare synthetic routes with biosynthetic pathways (e.g., marine sponge terpene analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
